molecular formula C8H5BrF4O B3114362 2-Bromo-4-fluoro-1-(2,2,2-trifluoroethoxy)benzene CAS No. 200956-26-9

2-Bromo-4-fluoro-1-(2,2,2-trifluoroethoxy)benzene

Cat. No. B3114362
Key on ui cas rn: 200956-26-9
M. Wt: 273.02 g/mol
InChI Key: OMKBUDDSVHSRTC-UHFFFAOYSA-N
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Patent
US06071927

Procedure details

To a solution of 2-bromo-4-fluorophenol (4 g) and 2,2,2-trifluoroethoxy-p-toluene sulphonate (5 g) in dimethylformamide (40 ml) was slowly added sodium hydride (1 g, 60% in oil) and the mixture then heated at 110° C. for 12 h. The solution was cooled, diluted with water (500 ml) and the product extracted into ethyl acetate (2×150 ml). The organic phase was washed with saturated NaHCO3 solution, water, saturated brine and dried (MgSO4). The solvent was removed in vacuo and the residue was chromatographed on silica gel (eluting with diethyl ether/hexane (1:5)) to give the title compound as a colourless oil. 1H NMR (250 MHz, CDCl3) δ4.36 (2H, q, J 8 Hz), 6.91-7.05 (2H, m), and 7.33 (1H, dd, J 8, 3 Hz).
Quantity
4 g
Type
reactant
Reaction Step One
Name
2,2,2-trifluoroethoxy-p-toluene sulphonate
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[OH:9].[F:10][C:11]([F:26])([F:25])[CH2:12]OC1C=C(S([O-])(=O)=O)C=CC=1C.[H-].[Na+]>CN(C)C=O.O>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[O:9][CH2:12][C:11]([F:26])([F:25])[F:10] |f:2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)F)O
Step Two
Name
2,2,2-trifluoroethoxy-p-toluene sulphonate
Quantity
5 g
Type
reactant
Smiles
FC(COC1=C(C=CC(=C1)S(=O)(=O)[O-])C)(F)F
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
EXTRACTION
Type
EXTRACTION
Details
the product extracted into ethyl acetate (2×150 ml)
WASH
Type
WASH
Details
The organic phase was washed with saturated NaHCO3 solution, water, saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel (eluting with diethyl ether/hexane (1:5))

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)F)OCC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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